molecular formula C13H12N2O B3006444 N-Methyl-N-quinolin-6-ylprop-2-enamide CAS No. 2361642-58-0

N-Methyl-N-quinolin-6-ylprop-2-enamide

Cat. No.: B3006444
CAS No.: 2361642-58-0
M. Wt: 212.252
InChI Key: BCUGSSYQFHBBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-quinolin-6-ylprop-2-enamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The quinoline nucleus is present in numerous biological compounds and exhibits various biological activities such as antimalarial, antimicrobial, antiviral, anticancer, and anti-inflammatory effects .

Chemical Reactions Analysis

N-Methyl-N-quinolin-6-ylprop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-N-quinolin-6-ylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of dyes, catalysts, and materials for electronic applications

Mechanism of Action

The mechanism of action of N-Methyl-N-quinolin-6-ylprop-2-enamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. In cancer research, it may inhibit certain tyrosine kinases, thereby blocking signal transduction pathways essential for cancer cell proliferation .

Comparison with Similar Compounds

N-Methyl-N-quinolin-6-ylprop-2-enamide can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of a quinoline ring and an enamide group, which may confer distinct biological activities and synthetic utility.

Properties

IUPAC Name

N-methyl-N-quinolin-6-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-3-13(16)15(2)11-6-7-12-10(9-11)5-4-8-14-12/h3-9H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUGSSYQFHBBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC2=C(C=C1)N=CC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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